Cas no 919078-00-5 (6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one)

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative with a molecular formula of C10H9ClO. This compound features a chloro and methyl functional group at the 6- and 5-positions, respectively, on the indanone scaffold, enhancing its reactivity and potential utility in synthetic chemistry. Its rigid bicyclic structure and electron-withdrawing substituents make it a valuable intermediate for pharmaceuticals, agrochemicals, and material science applications. The compound exhibits high purity and stability under standard conditions, facilitating its use in complex organic transformations. Its well-defined stereochemistry and functional group compatibility further support its role in targeted synthesis, particularly in the development of biologically active molecules.
6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one structure
919078-00-5 structure
Product Name:6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
CAS No:919078-00-5
MF:C10H9ClO
MW:180.630861997604
MDL:MFCD13191890
CID:767092
Update Time:2025-10-28

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Chemical and Physical Properties

Names and Identifiers

    • 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
    • 1H-Inden-1-one, 6-chloro-2,3-dihydro-5-methyl-
    • 6-chloro-5-methyl-2,3-dihydroinden-1-one
    • AK148605
    • 6-Chloro-5-methyl-1-indanone
    • AMOT0873
    • 6-chloro-5-methylindan-1-one
    • GZWOKGOZBZOPDC-UHFFFAOYSA-N
    • FCH1153283
    • AX8285916
    • 6-Chloro-2,3-dihydro-5-methyl-1H-inden-1-one (ACI)
    • MDL: MFCD13191890
    • Inchi: 1S/C10H9ClO/c1-6-4-7-2-3-10(12)8(7)5-9(6)11/h4-5H,2-3H2,1H3
    • InChI Key: GZWOKGOZBZOPDC-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C1=CC(=C(C)C=2)Cl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 202
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Boiling Point: 303.4±41.0°C at 760 mmHg

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Security Information

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6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid ,  Cuprous chloride Solvents: Water ;  0 °C; 24 h, rt
1.2 Solvents: Water ;  rt
Reference
Tricyclic Pyrazoles. 4. Synthesis and Biological Evaluation of Analogues of the Robust and Selective CB2 Cannabinoid Ligand 1-(2',4'-Dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide
Murineddu, Gabriele; Lazzari, Paolo; Ruiu, Stefania; Sanna, Angela; Loriga, Giovanni; et al, Journal of Medicinal Chemistry, 2006, 49(25), 7502-7512

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Raw materials

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Preparation Products

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one Suppliers

Amadis Chemical Company Limited
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(CAS:919078-00-5)6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
Order Number:A860199
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:22
Price ($):467.0
Email:sales@amadischem.com

Additional information on 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one

Introduction to 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS No. 919078-00-5)

6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one, identified by the chemical identifier CAS No. 919078-00-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic ketone, featuring a chloro and methyl substituent on an indene backbone, has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound's unique framework, combining a benzene-like indene ring with a carbonyl group and functional chloro substituent, makes it a valuable scaffold for synthesizing biologically active molecules.

The indenone core of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is particularly noteworthy for its role in drug discovery. Indenones are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the chloro group at the 6-position enhances the electrophilicity of the molecule, making it a potent candidate for further functionalization via nucleophilic substitution reactions. Additionally, the methyl group at the 5-position contributes to steric hindrance and can influence the compound's solubility and metabolic stability.

In recent years, there has been growing interest in developing novel inhibitors targeting specific enzymatic pathways involved in cancer progression. The structural motif of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one aligns well with this demand, as indenones have been reported to interact with various protein targets. For instance, studies have demonstrated that indenone derivatives can modulate the activity of kinases and transcription factors critical in oncogenesis. The chloro-substituted indenone (CAS No. 919078-00-5) represents a promising lead compound for designing next-generation chemotherapeutic agents.

One of the most compelling aspects of 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is its synthetic accessibility. The compound can be readily prepared through multi-step organic transformations starting from commercially available precursors such as indene or chloromethylated indenes. This synthetic tractability allows researchers to easily modify the core structure by introducing additional functional groups or varying substitution patterns. Such flexibility is crucial for optimizing pharmacokinetic properties and enhancing target specificity.

The pharmaceutical industry has been particularly keen on exploring derivatives of indenones due to their demonstrated preclinical efficacy. For example, certain indenone-based compounds have shown promise in preclinical models of breast and prostate cancer by inhibiting key signaling pathways like PI3K/Akt and MAPK/ERK. The chloro-methyl-indenone (CAS No. 919078-00-5) could serve as a precursor for generating novel analogs with improved pharmacological profiles. By leveraging structure-activity relationship (SAR) studies, researchers can fine-tune the properties of these derivatives to achieve desired therapeutic effects.

From a chemical biology perspective, understanding the interactions between 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one and biological targets is essential for rational drug design. Computational modeling techniques such as molecular docking have been instrumental in predicting binding affinities and identifying key residues involved in substrate recognition. These insights can guide experimental efforts toward optimizing lead compounds for clinical development. Furthermore, advances in spectroscopic methods like NMR spectroscopy have facilitated detailed structural elucidation of indenone derivatives, ensuring accurate characterization of synthesized compounds.

The environmental impact of synthesizing and handling 6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one is another critical consideration. Modern green chemistry principles emphasize minimizing waste generation and using sustainable solvents throughout the synthetic process. Researchers are increasingly adopting catalytic methods that improve atom economy and reduce energy consumption without compromising yield or purity. Such innovations not only enhance efficiency but also align with regulatory requirements aimed at reducing hazardous waste production.

In conclusion,6-Chloro-5-methyl-2,3-dihydro-1H-inden-one (CAS No. 91907800) stands out as a versatile intermediate with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutics targeting various diseases, particularly cancer-related disorders. As scientific understanding progresses, indenone-based compounds like this one will continue to play a pivotal role in advancing drug discovery efforts worldwide.

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Amadis Chemical Company Limited
(CAS:919078-00-5)6-Chloro-5-methyl-2,3-dihydro-1H-inden-1-one
A860199
Purity:99%
Quantity:5g
Price ($):467.0
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